molecular formula C17H26N4O3 B3973542 ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate

ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate

Cat. No. B3973542
M. Wt: 334.4 g/mol
InChI Key: NBXDIHIQYSPSFX-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate” is a complex organic molecule. It contains a pyrazolo[1,5-a][1,4]diazepine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of similar compounds often involves cyclocondensation reactions . For example, the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones was achieved via cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3- and -4-nitrophenyl)cyclohexanones with cyanothioacetamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various methods including X-ray diffraction analysis . This allows for the determination of the exact spatial arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often rely on efficient double Sonogashira reactions followed by Chichibabin cyclizations . For example, the reaction of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines resulted in the formation of 3,3’-pyridine-2,5-diyldipropan-1-amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the molecular weight of ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a similar compound, is 169.22 g/mol .

Future Directions

The future directions in the research and development of such compounds could involve further exploration of their potential uses in medicinal chemistry and drug development . The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in recent years .

properties

IUPAC Name

ethyl 1-(5-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-3-24-17(23)13-6-4-8-20(11-13)16(22)15-10-14-12-19(2)7-5-9-21(14)18-15/h10,13H,3-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXDIHIQYSPSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NN3CCCN(CC3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate
Reactant of Route 2
ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate
Reactant of Route 3
ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate
Reactant of Route 4
ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate
Reactant of Route 5
ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate
Reactant of Route 6
ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate

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